An In-depth Technical Guide to 2-Chlorophenylacetic Acid: Structure, Properties, and Applications
An In-depth Technical Guide to 2-Chlorophenylacetic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorophenylacetic acid, a halogenated derivative of phenylacetic acid, is a pivotal intermediate in the synthesis of a range of significant organic compounds. Its utility is most pronounced in the pharmaceutical and agrochemical sectors, where it serves as a key building block for non-steroidal anti-inflammatory drugs (NSAIDs) and plant growth regulators. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of 2-chlorophenylacetic acid, with a focus on its role in the development of the widely-used NSAID, diclofenac, and its function as a precursor to synthetic auxins. Detailed experimental protocols and spectroscopic data are presented to support researchers and professionals in the field.
Chemical Structure and Identification
2-Chlorophenylacetic acid, also known as (o-chlorophenyl)acetic acid, is an organic compound with the chemical formula C₈H₇ClO₂.[1][2] The structure consists of a phenyl ring substituted with a chlorine atom at the ortho (position 2) and an acetic acid group. This substitution pattern is crucial to its reactivity and utility in organic synthesis.
Molecular Structure:
Key Identifiers:
| Identifier | Value |
| CAS Number | 2444-36-2[1][2] |
| Molecular Weight | 170.59 g/mol [1][2] |
| EINECS Number | 219-482-0 |
| InChI Key | IUJAAIZKRJJZGQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CC(=O)O)Cl[3] |
| Synonyms | (o-Chlorophenyl)acetic acid, 2-(2-Chlorophenyl)acetic acid, Ortho-chlorophenylacetic acid |
Physicochemical Properties
2-Chlorophenylacetic acid is a white to light yellow crystalline solid at room temperature.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Melting Point | 92-95 °C[1][2] |
| Boiling Point | 145 °C at 5 mmHg[2] |
| pKa | 4.07 at 25 °C[2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol, methanol, and acetone.[1] |
| Appearance | White to light yellow crystalline powder[1] |
Spectroscopic Data
Spectroscopic analysis is essential for the confirmation of the structure and purity of 2-chlorophenylacetic acid. Below is a summary of typical spectroscopic data.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-chlorophenylacetic acid in CDCl₃ typically exhibits the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| 7.2 - 7.5 | Multiplet | 4H | Aromatic protons |
| ~3.8 | Singlet | 2H | Methylene protons (-CH₂) |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~177 | Carboxylic acid carbon (-COOH) |
| ~134 | Aromatic carbon attached to chlorine (C-Cl) |
| ~132 | Aromatic quaternary carbon |
| ~131, 129, 127 | Aromatic CH carbons |
| ~40 | Methylene carbon (-CH₂) |
Infrared (IR) Spectroscopy
The IR spectrum of 2-chlorophenylacetic acid shows characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1470, 1440 | Medium | C=C stretch (aromatic ring) |
| ~750 | Strong | C-Cl stretch |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of 2-chlorophenylacetic acid will show a molecular ion peak and characteristic fragment ions.
| m/z | Assignment |
| 170/172 | Molecular ion peak ([M]⁺), showing the isotopic pattern for one chlorine atom |
| 125/127 | [M - COOH]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Synthesis of 2-Chlorophenylacetic Acid
A common and efficient method for the industrial production of 2-chlorophenylacetic acid is the hydrolysis of 2-chlorobenzyl cyanide.
Experimental Protocol: Hydrolysis of 2-Chlorobenzyl Cyanide
This protocol describes the synthesis of 2-chlorophenylacetic acid via the acid-catalyzed hydrolysis of 2-chlorobenzyl cyanide.
Materials:
-
2-Chlorobenzyl cyanide
-
Concentrated sulfuric acid (98%)
-
Water
-
Ice
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 707g (7.07 mol) of 98% sulfuric acid and 471g of water.
-
Heat the sulfuric acid solution to a temperature between 90-130 °C.
-
Slowly add 693g (4.53 mol) of 99.0% 2-chlorobenzyl cyanide to the hot acid solution.
-
After the addition is complete, maintain the reaction mixture at this temperature for 1 hour with continuous stirring.
-
Increase the temperature to 130-150 °C and continue the reaction for an additional 3 hours. The reaction progress can be monitored by gas chromatography (GC) to ensure the consumption of the starting material (residual nitrile content should be less than 0.2%).
-
After the reaction is complete, cool the mixture and add 500 mL of water.
-
Further cool the mixture to 35 °C to induce crystallization of the product.
-
Collect the crude product by suction filtration and wash the crystals with 500 mL of warm water.
-
Dry the crystals at 30-40 °C to obtain the final product, 2-chlorophenylacetic acid.
Expected Yield: Approximately 95.4%[4].
Applications in Drug Development and Agrochemicals
Precursor to Diclofenac
2-Chlorophenylacetic acid is a critical starting material in the synthesis of diclofenac, a potent NSAID used to treat pain and inflammatory conditions. The synthesis involves the condensation of 2-chlorophenylacetic acid with 2,6-dichloroaniline.
Mechanism of Action of Diclofenac:
Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[5] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
References
- 1. rsc.org [rsc.org]
- 2. 2-Chlorophenoxyacetic acid(614-61-9) 1H NMR spectrum [chemicalbook.com]
- 3. PubChemLite - 2-chlorophenylacetic acid (C8H7ClO2) [pubchemlite.lcsb.uni.lu]
- 4. 2-Chlorophenylacetic acid(2444-36-2) IR Spectrum [chemicalbook.com]
- 5. 4-Chlorophenylacetic acid(1878-66-6) 1H NMR spectrum [chemicalbook.com]
